![molecular formula C17H19ClN2O4S B4889884 N~2~-(4-chlorobenzyl)-N~1~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4889884.png)
N~2~-(4-chlorobenzyl)-N~1~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds related to N2-(4-chlorobenzyl)-N1-(3-methoxyphenyl)-N2-(methylsulfonyl)glycinamide often involves complex reactions where the selection of reagents and the control of reaction conditions are crucial for achieving desired outcomes. For example, Weinreb amide based synthetic equivalents have been developed for the convenient synthesis of specific frameworks, demonstrating the importance of innovative synthetic strategies in creating complex molecules (Kommidi et al., 2010).
Molecular Structure Analysis
The molecular structure of compounds similar to N2-(4-chlorobenzyl)-N1-(3-methoxyphenyl)-N2-(methylsulfonyl)glycinamide has been elucidated using techniques such as X-ray crystallography. These studies provide insights into the arrangement of atoms within the molecule and are essential for understanding the compound's reactivity and properties (Al-Hourani et al., 2015).
Chemical Reactions and Properties
The chemical reactions and properties of similar compounds are influenced by their functional groups and molecular structure. For instance, the presence of the sulfonamide group can significantly affect the compound's reactivity and interactions with other molecules, which is crucial for its potential applications in various fields (Rudyakova et al., 2006).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure are key factors that affect a compound's usability in practical applications. These properties are determined by the compound's molecular structure and can be studied through spectroscopic and crystallographic methods (Wu et al., 2022).
properties
IUPAC Name |
2-[(4-chlorophenyl)methyl-methylsulfonylamino]-N-(3-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O4S/c1-24-16-5-3-4-15(10-16)19-17(21)12-20(25(2,22)23)11-13-6-8-14(18)9-7-13/h3-10H,11-12H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCIIYLWAAKNRGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CN(CC2=CC=C(C=C2)Cl)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{N-[(4-Chlorophenyl)methyl]methanesulfonamido}-N-(3-methoxyphenyl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.